![molecular formula C12H17BClNO4 B1434207 (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid CAS No. 1661013-09-7](/img/structure/B1434207.png)
(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid” is C12H18BNO4 . Its average mass is 251.087 Da and its monoisotopic mass is 251.132889 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm³, a boiling point of 458.7±55.0 °C at 760 mmHg, and a flash point of 231.2±31.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Suzuki Coupling Reactions
This compound is potentially involved in Suzuki coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. For example, an efficient ligand-free, microwave-assisted, Pd-catalyzed, Suzuki coupling of chlorophenylisoquinoline and boronic acids is reported for the synthesis of diversified disubstituted isoquinolines, showcasing the utility of boronic acids in facilitating such reactions under certain conditions Prabakaran, Nawaz Khan, & Jin, 2012.
Boronic Acid Mannich Reactions
Boronic acids, including derivatives of the compound , are used in boronic acid Mannich (BAM) reactions, which are valuable in organic synthesis. A novel variation of BAM reactions involving α,α-dichloro- and α,α,ω-trichloroaldehydes with arylboronic acids is described, leading to the formation of 1-phenyl-1-morpholinoalkan-2-ones, indicating the utility of boronic acids in such synthetic pathways Stas & Tehrani, 2007.
Antimicrobial Applications
A class of potential biologically active N-phenylacetamides was synthesized from hydroxyphenylacetic acid, leading to compounds that exhibit superior in vitro antimicrobial activity against a variety of fungal and bacterial strains. This suggests the potential of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid derivatives in developing new antimicrobial agents Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012.
Luminescent Material Applications
Arylboronic acids, including derivatives similar to this compound, are used in the creation of low-cost luminescent complexes for optoelectronic devices. These compounds can form brightly luminescent complexes with high yield, indicating their potential in the development of new materials for electronic and photonic applications Kutyła et al., 2016.
Synthesis of Novel Organic Materials
Boronic acids act as building blocks in the synthesis of new organic materials. For instance, derivatives of this compound could be used in the design and synthesis of new organic materials with potential applications in various fields, including pharmaceuticals and materials science Zhang et al., 2017.
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to rinse the mouth and seek medical attention if symptoms occur .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids, including (3-chloro-4-(2-morpholinoethoxy)phenyl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
It’s known that boronic acids are involved in various chemical reactions, including 1,4-conjugate addition reactions, suzuki-miyaura reactions, and cross-coupling reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and should be stored in a well-ventilated place . It’s also worth noting that the compound is water-soluble, which may affect its distribution in the environment .
properties
IUPAC Name |
[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGUFBFUFVYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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